3-Fluoro-N-methoxy-N-methylbenzamide
Overview
Description
3-Fluoro-N-methoxy-N-methylbenzamide is a compound that can be inferred to have a benzamide core structure with a methoxy and a methyl group attached to the nitrogen atom, and a fluoro group attached to the benzene ring. While the specific compound is not directly studied in the provided papers, related compounds with fluorine substitutions and benzamide structures are discussed, which can provide insights into the chemical behavior and properties of 3-Fluoro-N-methoxy-N-methylbenzamide.
Synthesis Analysis
The synthesis of related fluorinated benzamide compounds involves multi-step processes, often starting with the preparation of a tosylate precursor, followed by a reaction with fluoride to introduce the fluorine atom into the molecule . For example, the synthesis of a PET radiotracer involved the NCA radiofluorination of a diol tosylate, followed by coupling with a benzamide derivative . Another synthesis utilized diethylaminosulfur trifluoride (DAST) to introduce a fluorine atom into a benzamide structure . These methods could potentially be adapted for the synthesis of 3-Fluoro-N-methoxy-N-methylbenzamide.
Molecular Structure Analysis
The molecular structure of fluorinated benzamides is characterized by the orientation of the substituents around the benzamide core. For instance, in 2-Fluoro-N-(4-methoxyphenyl)benzamide, the fluorobenzene and methoxybenzene rings are inclined at specific angles to the amide portion, which can affect the overall molecular shape and properties . The presence of a fluorine atom can also influence the conformational behavior of the molecule, as seen in the study of ortho-fluoro-N-methylbenzamide, where the fluorine atom was found to fine-tune the rigidity of the oligomer backbone .
Chemical Reactions Analysis
Fluorinated benzamides can participate in various chemical reactions, including oxidative coupling and radiosynthesis. The rhodium(III)-catalyzed oxidative coupling of N-methoxybenzamides with ethenesulfonyl fluoride is one such reaction, leading to the formation of sulfonyl fluoride substituted compounds . Radiosynthesis techniques are also employed to incorporate fluorine-18 into benzamide structures for use as PET radiotracers .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzamides are influenced by their molecular structure. Intramolecular hydrogen bonding, as well as weak intermolecular interactions such as C-H...O and C-H...F, play roles in the stability and packing of these compounds in the solid state . The introduction of a fluorine atom can affect the molecule's polarity, reactivity, and potential for forming hydrogen bonds, which are important considerations in the design of pharmaceuticals and imaging agents .
Scientific Research Applications
Chemical Synthesis and Modification : A novel method for preparing p-fluorobenzaldehyde involves converting p-fluorobenzoic acid to 4-fluoro-N-methoxyl-N-methylbenzamide, which is then reduced to p-fluorobenzaldehyde. This process has advantages such as high product yield, mild conditions, and simple operation, indicating its utility in chemical synthesis and modification (Hu Yu-lai, 2011).
Positron Emission Tomography Imaging : 3-Fluoro-N-methoxy-N-methylbenzamide derivatives have been utilized in the development of novel positron emission tomography (PET) ligands for imaging metabotropic glutamate receptor subtype 1 (mGluR1) in rodent brains. This indicates their potential application in neurological research and imaging (Masayuki Fujinaga et al., 2012).
Cancer Research : Some derivatives of 3-Fluoro-N-methoxy-N-methylbenzamide show promise in cancer research, particularly in studying the sigma2 receptor status of solid tumors. These compounds, when labeled with fluorine-18, have shown high tumor uptake and are potential candidates for imaging tumor proliferation and development (Z. Tu et al., 2007).
Insect Repellent Research : Studies have been conducted on aromatic amides, including derivatives of 3-Fluoro-N-methoxy-N-methylbenzamide, to observe their repellent activity against mosquitoes like Aedes aegypti. These compounds show potential for use in personal protection management against insect vectors (A. Garud et al., 2011).
Pharmaceutical Development : The compound has been studied for its role in the development of potent antistaphylococcal compounds with improved pharmaceutical properties. This indicates its potential application in creating new antibacterial agents (D. Haydon et al., 2010).
Safety And Hazards
properties
IUPAC Name |
3-fluoro-N-methoxy-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOXEMMAAVCMRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=CC=C1)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611785 | |
Record name | 3-Fluoro-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-N-methoxy-N-methylbenzamide | |
CAS RN |
226260-01-1 | |
Record name | 3-Fluoro-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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